3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate
Description
Properties
IUPAC Name |
ethyl 1,2-dimethyl-5-(3-nitrobenzoyl)oxyindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-4-27-20(24)18-12(2)21(3)17-9-8-15(11-16(17)18)28-19(23)13-6-5-7-14(10-13)22(25)26/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZZGHXIWAPSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The ethoxycarbonyl group can be introduced through esterification reactions, while the nitrobenzoate moiety can be added via nitration reactions followed by esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, derivatives of indole compounds have been shown to target the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation .
Case Study: EGFR Inhibition
- Compound : this compound
- Target : EGFR
- Outcome : Significant reduction in cell viability in vitro.
1.2 Neuroprotective Effects
Another promising application lies in neuroprotection. Certain indole derivatives are known to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study: Neuroprotection in Animal Models
- Model : Rodent model of Parkinson's disease
- Observation : Administration of indole derivatives led to decreased dopaminergic neuron loss.
Synthesis and Chemical Research
2.1 Synthetic Pathways
The synthesis of this compound involves several key reactions that highlight its utility as a building block in organic synthesis. The compound can be synthesized through multi-step reactions involving indole derivatives and nitrobenzoic acid.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Esterification | Ethoxycarbonyl chloride, indole | Room temperature |
| 2 | Nitration | Nitric acid, sulfuric acid | Cold conditions |
| 3 | Coupling | Base (e.g., triethylamine) | Reflux |
Pharmaceutical Formulations
3.1 Drug Development
The compound is being explored for formulation into various drug delivery systems, including nanoparticles and liposomes, which enhance bioavailability and targeted delivery .
Table: Formulation Strategies
| Formulation Type | Advantages |
|---|---|
| Nanoparticles | Improved stability and controlled release |
| Liposomes | Enhanced cellular uptake |
| Solid dispersions | Increased solubility |
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The compound’s ethoxycarbonyl and nitrobenzoate groups differentiate it from simpler indole derivatives. Key comparisons include:
*Calculated based on molecular formula C₂₁H₂₀N₂O₇.
- Ethoxycarbonyl vs. Propoxycarbonyl : Replacing ethoxycarbonyl (CO₂Et) with propoxycarbonyl (CO₂Pr) in analogs reduces DNA-binding capacity by ~30-fold due to increased steric bulk and altered electronic interactions .
- Nitrobenzoate vs. Methoxy Groups: The electron-withdrawing nitro group in the benzoate ester likely enhances electrophilicity compared to methoxy-substituted analogs (e.g., 4,5-dimethoxyillicinone G), which exhibit lower reactivity .
Spectroscopic Characteristics
- NMR : The target compound’s ¹H NMR would show resonances for the indole protons (~6.5–8.0 ppm), ethoxycarbonyl methylene (~4.2 ppm), and nitrobenzoate aromatic protons (~8.0–8.5 ppm). Comparable ethoxycarbonyl-containing compounds (e.g., compound 9 in ) exhibit distinct methylene signals at δ 4.2–4.5 ppm.
Stability and Reactivity
- Hydrolytic Stability: Nitrobenzoate esters are less prone to hydrolysis than simpler acetates due to electron-withdrawing effects. This contrasts with compounds like 4-[(Ethoxycarbonyl)oxy]magnolol, where ester lability limits shelf life .
- Metabolic Fate : Ethoxycarbonyl groups may slow hepatic metabolism compared to methyl or hydroxyl analogs, as seen in benzazepine derivatives like benazepril hydrochloride .
Biological Activity
3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate is a compound of interest due to its potential biological activity. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing research in medicinal chemistry and drug development. This article synthesizes available data regarding the biological effects of this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This formula indicates the presence of an ethoxycarbonyl group, a dimethylindole moiety, and a nitrobenzoate structure, which may contribute to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The indole derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis |
| Similar Indole Derivative | HeLa (Cervical Cancer) | TBD | Caspase activation |
| Similar Indole Derivative | A549 (Lung Cancer) | TBD | Cell cycle arrest |
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been explored. Indole derivatives are known to interact with serotonin receptors, which may play a role in neuroprotection and the treatment of neurodegenerative diseases. In vivo studies have demonstrated that such compounds can reduce oxidative stress and inflammation in neuronal cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Serotonin Receptor Modulation : The indole structure allows for interaction with serotonin receptors, potentially leading to altered neurotransmitter levels and neuroprotection.
- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
A few notable studies highlight the biological activity of similar compounds:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry explored a series of indole derivatives that showed promising anticancer activity against breast and lung cancer cell lines. The results indicated that modifications to the indole ring significantly influenced potency and selectivity .
- Neuroprotective Study : An investigation into the neuroprotective effects of indole derivatives revealed their ability to mitigate oxidative stress in neuronal cells. The study concluded that these compounds could serve as potential candidates for treating neurodegenerative disorders .
Q & A
Q. What are the key synthetic routes for preparing 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two stages: (1) preparation of the indole core with ethoxycarbonyl and methyl substituents, and (2) esterification with 3-nitrobenzoyl chloride. For the indole formation, Friedel-Crafts alkylation or cyclization of substituted anilines under acidic conditions (e.g., using POCl₃) is common . The esterification step requires anhydrous conditions, often employing DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) as coupling agents in dichloromethane or THF. Optimization includes monitoring reaction progress via TLC (e.g., hexane:ethyl acetate 3:1) and purification via column chromatography. Yield improvements (up to 75%) are achieved by controlling stoichiometry (1:1.2 indole:acid chloride) and temperature (0°C to room temperature) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the ethoxycarbonyl group (δ ~4.3 ppm for OCH₂CH₃, δ ~165 ppm for carbonyl C), methyl groups on the indole (δ ~2.5 ppm for CH₃), and aromatic protons split by nitro and ester substituents (δ ~8.0–8.5 ppm for nitrobenzoate).
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₂₀H₁₈N₂O₅: 390.1216). Fragmentation patterns include loss of ethoxycarbonyl (Δm/z=89) and nitrobenzoate (Δm/z=167) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: The nitro group and ester linkage make the compound sensitive to light, moisture, and heat. Long-term storage requires desiccated environments (0–6°C, argon atmosphere) to prevent hydrolysis of the ester bond. Accelerated stability studies in ethanol/water (1:1) at 40°C show <5% degradation over 7 days, monitored via HPLC (C18 column, acetonitrile/water gradient). Avoid prolonged exposure to basic conditions (pH >8), which hydrolyze the ester within hours .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitro group in catalytic or biological systems?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitro group reduction potentials and orbital interactions. For example, the LUMO (lowest unoccupied molecular orbital) of the nitrobenzoate moiety (-5.2 eV) indicates susceptibility to nucleophilic attack, relevant in enzymatic or catalytic hydrogenation studies. Molecular docking (AutoDock Vina) predicts binding affinity with cytochrome P450 enzymes, aiding in toxicity assessments .
Q. What experimental strategies resolve contradictions in spectroscopic data for byproducts during synthesis?
Methodological Answer: Contradictions (e.g., unexpected NMR signals or MS fragments) require multi-technique validation:
- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations, distinguishing regioisomers.
- X-ray Crystallography : Resolves structural ambiguities; nitrobenzoate derivatives often form crystals suitable for single-crystal analysis.
- LC-MS/MS : Identifies trace byproducts (e.g., de-esterified indole derivatives) with collision-induced dissociation .
Q. How can the environmental fate of this compound be assessed using OECD guidelines?
Methodological Answer: Follow OECD Test No. 307 for aerobic biodegradation in soil:
- Test Setup : Compound (10 mg/kg soil) incubated at 20°C for 60 days.
- Analysis : LC-MS quantifies parent compound and metabolites (e.g., 3-nitrobenzoic acid).
- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) tests assess EC₅₀ values. Preliminary data suggest moderate persistence (DT₅₀ ~30 days) and low algal toxicity (EC₅₀ >100 mg/L) .
Q. What mechanistic insights explain the compound’s potential as a protease inhibitor in drug development?
Methodological Answer: The indole scaffold mimics tryptophan residues in enzyme active sites. Kinetic assays (e.g., fluorogenic substrate cleavage with trypsin) show competitive inhibition (Kᵢ ~2.5 μM). Molecular dynamics simulations (Amber22) reveal hydrogen bonding between the nitro group and catalytic serine (distance ~2.8 Å). Structure-activity relationship (SAR) studies modifying the ethoxycarbonyl group improve selectivity (>10-fold vs. chymotrypsin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
